molecular formula C14H14N4 B5734457 2-(3,4-Dimethylphenyl)benzotriazol-5-amine

2-(3,4-Dimethylphenyl)benzotriazol-5-amine

Cat. No.: B5734457
M. Wt: 238.29 g/mol
InChI Key: PTWAAUTXORKJSU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)benzotriazol-5-amine is a compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes. The compound has a molecular formula of C14H14N4 and a molecular weight of 238.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3,4-Dimethylphenyl)benzotriazol-5-amine typically involves the reaction of 3,4-dimethylaniline with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)benzotriazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzotriazole derivatives, while reduction can produce aminobenzotriazole compounds. Substitution reactions can introduce various functional groups, leading to a wide range of benzotriazole derivatives .

Scientific Research Applications

2-(3,4-Dimethylphenyl)benzotriazol-5-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)benzotriazol-5-amine involves its interaction with various molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to inhibition of enzyme activity, modulation of oxidative stress pathways, and other biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenyl)benzotriazol-5-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable in specific applications where other benzotriazole derivatives may not be as effective .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)benzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-9-3-5-12(7-10(9)2)18-16-13-6-4-11(15)8-14(13)17-18/h3-8H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWAAUTXORKJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321827
Record name 2-(3,4-dimethylphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332151-37-8
Record name 2-(3,4-dimethylphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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